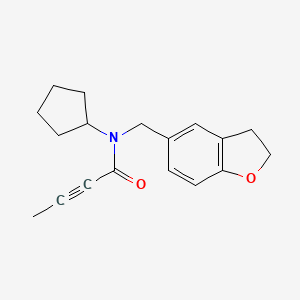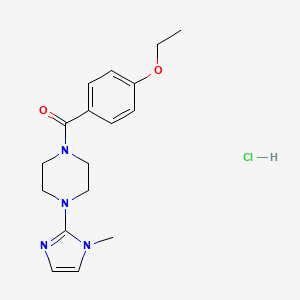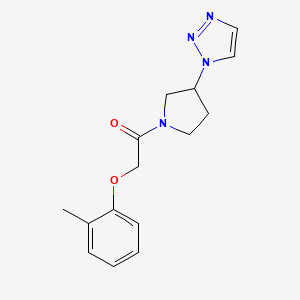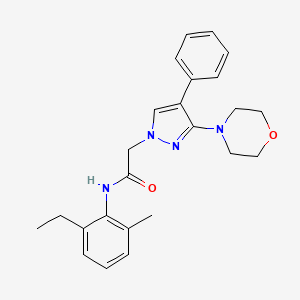
1-(Cyclobutylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CBMP and is synthesized through a specific method. The compound has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of CBMP is not fully understood. However, it is believed that CBMP exerts its effects by modulating the activity of certain neurotransmitters, such as GABA and glutamate. CBMP has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
CBMP has been shown to have several biochemical and physiological effects. In animal studies, CBMP has been shown to reduce seizures and improve cognitive function. CBMP has also been shown to have analgesic properties, reducing pain in animal models. Additionally, CBMP has been shown to have neuroprotective effects, protecting against damage to brain cells.
Vorteile Und Einschränkungen Für Laborexperimente
CBMP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. CBMP also has a well-defined structure, which allows for precise characterization and analysis. However, CBMP has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, CBMP has not been extensively studied in humans, which limits its potential applications in clinical research.
Zukünftige Richtungen
There are several potential future directions for research on CBMP. One area of interest is the development of CBMP-based drugs for the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of CBMP and to identify other potential targets for its activity. Finally, research on the safety and efficacy of CBMP in humans is needed to determine its potential applications in clinical settings.
Conclusion:
In conclusion, CBMP is a chemical compound that has gained significant attention in the field of scientific research. It is synthesized through a specific method and has been studied for its potential applications in pharmacology, biochemistry, and physiology. CBMP has several biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. While CBMP has some limitations for use in lab experiments, it has several potential future directions for research, including the development of CBMP-based drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of CBMP involves a multistep process that begins with the reaction between cyclobutylmethylamine and ethyl acetoacetate. This reaction produces an intermediate compound, which is then reacted with phenylethyl bromide to form the final product, CBMP. The purity and yield of CBMP can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CBMP has been studied extensively for its potential applications in various scientific fields. In pharmacology, CBMP has been shown to have anticonvulsant and analgesic properties. In biochemistry, CBMP has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase. In physiology, CBMP has been shown to have neuroprotective effects and to improve cognitive function.
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-17(21)19(13-15-7-4-8-15)12-11-18(16)10-9-14-5-2-1-3-6-14/h1-3,5-6,11-12,15H,4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBCFUUGASGWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN(C(=O)C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)




![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2626896.png)
![N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2626897.png)

![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2626903.png)

![2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2626906.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2626907.png)

